

Physical properties of 4-Bromo-2-ethylaniline (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-ethylaniline

Cat. No.: B1273662

[Get Quote](#)

Technical Guide: Physical Properties of 4-Bromo-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylaniline is an important chemical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). A thorough understanding of its physical properties is crucial for its effective use in research and manufacturing. This technical guide provides an in-depth overview of the boiling point and density of **4-Bromo-2-ethylaniline**, including experimental methodologies for their determination.

Core Physical Properties

The key physical properties of **4-Bromo-2-ethylaniline** are summarized in the table below. These values are essential for process design, safety assessments, and quality control in a laboratory or industrial setting.

Physical Property	Value	Conditions
Boiling Point	110 - 112 °C	at 2 mmHg
Density	1.412 g/mL	Not Specified

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental protocols for measuring the boiling point and density of liquid organic compounds like **4-Bromo-2-ethylaniline**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at atmospheric pressure, boiling points are often determined under reduced pressure.

Methodology: Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

- Preparation: A small amount of **4-Bromo-2-ethylaniline** is placed in a fusion tube. A capillary tube, sealed at one end, is then placed, open end down, into the fusion tube.
- Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) to ensure uniform heating.
- Heating: The heating bath is gently and uniformly heated. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
- Observation: Upon further heating, the vapor of the liquid displaces the air, and a rapid and continuous stream of bubbles emerges from the capillary tube. The heating is then stopped.
- Boiling Point Determination: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals

the pressure of the air trapped in the capillary, which is in equilibrium with the external pressure.

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this is typically measured using a pycnometer or a graduated cylinder and a balance.

Methodology: Using a Graduated Cylinder and Balance

- Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
- Volume Measurement: A specific volume of **4-Bromo-2-ethylaniline** is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
- Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is then measured.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated multiple times, and the average value taken.

Logical Workflow: Synthesis of 4-Bromo-2-ethylaniline

4-Bromo-2-ethylaniline is typically synthesized from 2-ethylaniline. The following diagram illustrates a logical workflow for this chemical transformation, which involves protection of the amine group, electrophilic aromatic substitution (bromination), and subsequent deprotection.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Physical properties of 4-Bromo-2-ethylaniline (boiling point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273662#physical-properties-of-4-bromo-2-ethylaniline-boiling-point-density\]](https://www.benchchem.com/product/b1273662#physical-properties-of-4-bromo-2-ethylaniline-boiling-point-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com